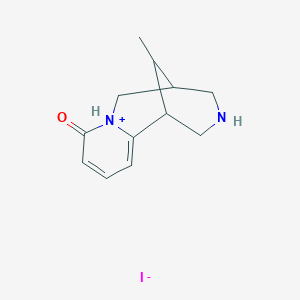

N-Methylcytisine hydriodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methylcytisine hydriodide is a natural alkaloid found in the seeds of the Laburnum anagyroides plant. It has been traditionally used as a smoking cessation aid due to its nicotine-like effects. In recent years, it has gained attention as a potential therapeutic agent for various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcytisine hydriodide involves several steps. One common method is the nitration of methylcytisine followed by reduction. The nitration is typically carried out using a nitrating system such as sodium nitrate in concentrated sulfuric acid. This process enables the regioselectivity and yield of nitration products to be increased. The nitro group is then reduced using methods such as the action of tin(II) chloride in methanol, aluminum/nickel chloride in tetrahydrofuran, or hydrogenation over palladium on carbon catalyst in ethyl acetate .

Industrial Production Methods

Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the analysis and purification of the compound from plant extracts. The application of columns with alkyl-bonded and phenyl stationary phases is common, although it may lead to weak retention of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylcytisine hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: As mentioned earlier, the nitro group in the compound can be reduced using various reducing agents.

Substitution: Nucleophilic substitution reactions can be performed on the aromatic halide by an amino- or azido-group, followed by reduction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride, aluminum/nickel chloride, and palladium on carbon catalyst are used.

Substitution: Nucleophilic substitution reactions often involve the use of sodium azide or other nucleophiles.

Major Products Formed

The major products formed from these reactions include various amino derivatives of N-Methylcytisine, which have been studied for their potential therapeutic properties .

Wissenschaftliche Forschungsanwendungen

N-Methylcytisine hydriodide is a naturally occurring alkaloid present in the seeds of the Laburnum anagyroides plant. It has been traditionally used to help with smoking cessation. this compound interacts with postjunctional nicotinic receptors in a similar manner to acetylcholine. This compound impacts the tryptophan metabolism pathway and is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine. this compound exhibits nootropic activity, which includes mnestic and antihypoxic properties.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry this compound is used as a reference compound in chromatographic analysis and as a starting material for the synthesis of various derivatives.

- Biology The compound has been studied for its cytotoxic activity against various cancer cell lines. Plant extracts with N-methylcytisine exhibit significant cytotoxicity against tested human cancer cell lines and seem promising for further research on anticancer activity . N-(4-iodobenzyl)cytisine showed strong antiproliferative activity against lung (NCI-H358) and neuroepithelioma (SK-N-MC; IC50 below 10 mM) cancer cell lines .

- Medicine this compound is being investigated as a potential therapeutic agent for neurodegenerative diseases and as a smoking cessation aid.

- Industry The compound is used in the production of nootropic agents and other pharmaceuticals.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions.

- Oxidation this compound can be oxidized under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction The nitro group in this compound can be reduced using reducing agents such as tin(II) chloride, aluminum/nickel chloride, and palladium on carbon catalyst.

- Substitution Nucleophilic substitution reactions can be performed on the aromatic halide by an amino- or azido-group, followed by reduction. Nucleophilic substitution reactions often involve the use of sodium azide or other nucleophiles.

Major products formed from these reactions include various amino derivatives of N-Methylcytisine, which have been studied for their potential therapeutic properties.

Wirkmechanismus

The mechanism of action of N-Methylcytisine hydriodide involves its interaction with nicotinic acetylcholine receptors. It acts as an agonist at these receptors, mimicking the effects of nicotine. This interaction leads to the activation of various signaling pathways involved in neurotransmission and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cytisine: A natural alkaloid with similar nicotine-like effects.

Lobeline: Another alkaloid used as a smoking cessation aid.

Anabasine: A pyridine alkaloid with similar pharmacological properties.

Uniqueness

N-Methylcytisine hydriodide is unique due to its specific interaction with nicotinic acetylcholine receptors and its potential therapeutic applications in neurodegenerative diseases and cancer treatment. Its derivatives have shown promising nootropic and cytotoxic activities, making it a valuable compound for further research .

Eigenschaften

CAS-Nummer |

20013-22-3 |

|---|---|

Molekularformel |

C12H17IN2O |

Molekulargewicht |

332.18 g/mol |

IUPAC-Name |

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide |

InChI |

InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H/t9-,10+;/m0./s1 |

InChI-Schlüssel |

OVECGORDPUPRLI-BAUSSPIASA-N |

SMILES |

CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-] |

Isomerische SMILES |

CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2.I |

Kanonische SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2.I |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.